molecular formula C24H26N4O5 B610505 2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide CAS No. 1307896-46-3

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide

Cat. No. B610505
M. Wt: 450.49
InChI Key: FCCMYBKAZCDQGX-LZYBPNLTSA-N
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Description

RMM 46 is an inhibitor of p90 ribosomal S6 kinase 2 (RSK2;  IC50s = 12 and <2.5 nM for the wild-type and RSK2T493M human enzymes, respectively). It is selective for RSK2 over polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (NEK2;  IC50s = 2,200 and 530 nM, respectively) and a panel of 26 kinases when used at a concentration of 1 µM. RMM 46 inhibits autophosphorylation of RSK2 and RSK3 induced by phorbol 12-myristate 13-acetate (PMA; ) in COS-7 cells expressing the human enzymes in a concentration-dependent manner.
RMM-46 is a selective and reversible covalent inhibitor for MSK/RSK-family kinases.

Scientific Research Applications

Chemical Rearrangements and Synthesis

Research on compounds similar to 2-cyano-acrylamide derivatives has shown their utility in chemical rearrangements and synthesis. For example, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to give various rearranged products, demonstrating the compound's role in facilitating complex chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).

Applications in Herbicide Development

2-Cyano-acrylamide derivatives have been studied for their herbicidal activities. For instance, certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal properties, highlighting the potential of similar compounds in agricultural applications (Wang, Li, Li, & Huang, 2004).

Role in Novel Material Synthesis

These compounds also find applications in the synthesis of novel materials. For example, the synthesis of optically active polyacrylamides, which are crucial in developing materials with specific chiroptical properties, involves the use of acrylamide derivatives (Lu et al., 2010).

Anti-Cancer Research

Some studies have explored the anti-cancer activities of cyanoacrylamide derivatives. These compounds, including 2-cyano-N-(quinolin-3-yl) acrylamides, have shown effectiveness against certain cancer cell lines, indicating their potential in developing new cancer therapies (Ghorab & Alsaid, 2015).

Corrosion Inhibition

Research also indicates the effectiveness of acrylamide derivatives as corrosion inhibitors. For instance, certain cyanoacrylamide derivatives have demonstrated significant inhibition of copper corrosion in acidic solutions, suggesting their utility in industrial applications (Abu-Rayyan et al., 2022).

Solar Cell Applications

In the field of renewable energy, cyanoacrylic acid derivatives have been used in engineering organic sensitizers for solar cells, demonstrating their role in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

properties

IUPAC Name

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCMYBKAZCDQGX-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Reactant of Route 2
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2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Reactant of Route 3
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Reactant of Route 4
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide

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